(1E)-N-Butyl-1,3-diphenylbutan-1-imine
Description
Structure
3D Structure
Properties
CAS No. |
64636-44-8 |
|---|---|
Molecular Formula |
C20H25N |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-butyl-1,3-diphenylbutan-1-imine |
InChI |
InChI=1S/C20H25N/c1-3-4-15-21-20(19-13-9-6-10-14-19)16-17(2)18-11-7-5-8-12-18/h5-14,17H,3-4,15-16H2,1-2H3 |
InChI Key |
CJNPKUKDIPAONJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(CC(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Alkyl Imines, with Focus on 1e N Butyl 1,3 Diphenylbutan 1 Imine Precursors
Mechanistic Insights into Imine Formation Reactions
The formation of an imine from an aldehyde or ketone and a primary amine is a well-established reversible process that proceeds through a nucleophilic addition-elimination mechanism. libretexts.orglibretexts.org The reaction is typically catalyzed by acid and involves several distinct intermediates. libretexts.org Understanding these mechanistic steps is crucial for optimizing reaction conditions and achieving high yields of the desired imine product.
Nucleophilic Addition-Elimination Pathways from Carbonyl Compounds and Primary Amines
The reaction commences with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of 1,3-diphenylbutan-1-one. libretexts.orgchemistrysteps.com This initial addition is followed by a series of proton transfers and the elimination of a water molecule to form the final imine product. libretexts.orgpressbooks.pub
The first key step in the mechanism is the nucleophilic addition of the primary amine (n-butylamine) to the carbonyl group of the ketone (1,3-diphenylbutan-1-one). libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral, zwitterionic intermediate. scispace.com This is followed by a rapid proton transfer from the positively charged nitrogen to the negatively charged oxygen. This proton transfer can be facilitated by the solvent or other species in the reaction mixture and results in a neutral tetrahedral intermediate known as a carbinolamine or an amino alcohol. openochem.orgunizin.org
Table 1: Mechanistic Steps in Carbinolamine Formation
| Step | Description | Intermediate |
| 1 | The primary amine, n-butylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1,3-diphenylbutan-1-one. | Zwitterionic Tetrahedral Intermediate |
| 2 | A proton is transferred from the ammonium (B1175870) group to the alkoxide ion. | Neutral Carbinolamine |
The carbinolamine intermediate is not the final product. For the reaction to proceed to the imine, the hydroxyl group of the carbinolamine must be eliminated. libretexts.orgopenochem.org Under acidic conditions, the oxygen of the hydroxyl group is protonated, converting it into a much better leaving group: water (H₂O). pressbooks.pubmasterorganicchemistry.com The lone pair on the adjacent nitrogen then helps to expel the water molecule, forming a carbon-nitrogen double bond. libretexts.org This results in the formation of a resonance-stabilized cation known as an iminium ion. libretexts.orgmasterorganicchemistry.com In the final step, a base (which can be a solvent molecule, another amine molecule, or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom, yielding the neutral imine, (1E)-N-Butyl-1,3-diphenylbutan-1-imine, and regenerating the acid catalyst. libretexts.orglibretexts.org The removal of water from the reaction mixture is often necessary to shift the equilibrium towards the product side. masterorganicchemistry.com
Role of Catalysis in Imine Condensation (Brønsted and Lewis Acids, Metal Catalysts)
Catalysis is pivotal in accelerating the rate of imine formation. The reaction rate is highly dependent on the pH of the medium, with optimal rates typically observed in weakly acidic conditions (pH 4-5). pressbooks.pubjove.com
Brønsted Acids : Brønsted acids, such as p-toluenesulfonic acid, play a dual role. scirp.org They protonate the carbonyl oxygen of the 1,3-diphenylbutan-1-one, which increases the electrophilicity of the carbonyl carbon and facilitates the initial nucleophilic attack by n-butylamine. libretexts.org Subsequently, the acid protonates the hydroxyl group of the carbinolamine intermediate, enabling its elimination as water. libretexts.orgnih.gov However, if the conditions are too acidic, the amine nucleophile becomes fully protonated, rendering it non-nucleophilic and halting the reaction. openochem.orglibretexts.org
Lewis Acids : Lewis acids function by coordinating to the carbonyl oxygen, thereby withdrawing electron density and making the carbonyl carbon more susceptible to nucleophilic attack. rsc.org This activation strategy is effective in promoting the condensation reaction.
Metal Catalysts : Various metal catalysts can also be employed to synthesize imines. For instance, ruthenium and iron complexes have been shown to catalyze the oxidative amination of alcohols and amines to form imines. organic-chemistry.org In the context of reductive amination, which is the reverse of imine hydrolysis, cooperative catalysis between a metal catalyst (like Iridium or Rhodium) that activates hydrogen and a Brønsted acid that activates the imine has been developed. acs.org
Table 2: Comparison of Catalytic Approaches in Imine Synthesis
| Catalyst Type | Mechanism of Action | Examples |
| Brønsted Acid | Protonates carbonyl oxygen to increase electrophilicity; protonates carbinolamine -OH to facilitate water elimination. libretexts.orglibretexts.org | p-Toluenesulfonic acid (p-TsOH), Acetic Acid scirp.orgjocpr.com |
| Lewis Acid | Coordinates with carbonyl oxygen, enhancing the carbonyl carbon's electrophilicity. rsc.org | Titanium tetraethoxide (Ti(OEt)₄), Tris(2,2,2-trifluoroethyl)borate organic-chemistry.orgorganic-chemistry.org |
| Metal Catalyst | Facilitates oxidative amination or is used in cooperative systems for related transformations. organic-chemistry.orgacs.org | Ru, Fe, Ir, Rh complexes organic-chemistry.orgacs.org |
Sustainable and Green Chemistry Approaches in Imine Synthesis
In line with the principles of green chemistry, significant research has been directed towards developing more environmentally benign methods for imine synthesis. jocpr.com These approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption. organic-chemistry.org
Solvent-Free and Catalyst-Free Protocols
A major advancement in green imine synthesis is the development of solvent-free and catalyst-free reaction protocols. These methods not only reduce environmental impact but also simplify the reaction workup and product purification. scirp.org
Solvent-Free Synthesis : Performing the condensation of 1,3-diphenylbutan-1-one and n-butylamine under neat (solvent-free) conditions can be highly effective. scirp.org The reaction can be promoted by simply mixing the reactants, sometimes with gentle heating or microwave irradiation to accelerate the process. organic-chemistry.orgorganic-chemistry.org Grinding the reactants together in a mortar and pestle is another solvent-free technique that has proven successful for imine synthesis. jocpr.com
Catalyst-Free Synthesis : In some cases, the inherent reactivity of the aldehyde/ketone and amine is sufficient to form the imine without the need for an external catalyst, particularly when coupled with effective water removal. nih.gov One powerful technique involves mixing the carbonyl compound and amine and then applying a vacuum to the reaction system. scirp.orgscirp.org The reduced pressure facilitates the removal of the water byproduct as it forms, effectively driving the reversible reaction to completion. scirp.orgscirp.org This method is exceptionally clean, often yielding the pure imine product in high yields without the need for chromatographic purification. scirp.org
These green protocols offer significant advantages over traditional methods, providing cost-effective and environmentally friendly pathways to N-alkyl imines. peerj.comscirp.org
Supercritical Fluid Technology (e.g., sc-CO2)
Supercritical fluid technology, particularly utilizing supercritical carbon dioxide (sc-CO₂), has emerged as a green and efficient medium for chemical synthesis, including the formation of N-alkyl imines. acs.orgfigshare.com Supercritical fluids exhibit properties intermediate between those of liquids and gases, offering tunable density, viscosity, and solvating power with small changes in pressure and temperature. supercriticalfluids.comau.dk
The use of sc-CO₂ as a reaction medium for imine synthesis offers several advantages. Its gas-like diffusivity and viscosity, coupled with liquid-like density, can enhance mass transfer and reaction rates. researchgate.net Furthermore, sc-CO₂ is non-toxic, non-flammable, and inexpensive, making it an environmentally benign alternative to conventional organic solvents.
Research has demonstrated the successful synthesis of imine-linked two-dimensional covalent organic frameworks (COFs) in sc-CO₂. The low dielectric constant of sc-CO₂ can lower the energy barriers for imine bond formation, thereby facilitating the growth of ordered structures. acs.orgfigshare.com In the context of producing precursors for this compound, which would involve the condensation of a ketone (1,3-diphenylbutan-2-one) with n-butylamine, sc-CO₂ could offer a cleaner reaction profile and easier product isolation, as the solvent is simply removed by depressurization.
Moreover, sc-CO₂ has been shown to be an effective medium for the highly efficient iridium-catalyzed enantioselective hydrogenation of prochiral imines to their corresponding chiral amines. acs.org This suggests that a tandem synthesis-hydrogenation process in supercritical fluid could be a viable route to chiral amines derived from N-alkyl imine precursors.
Heterogeneous Catalysis for Efficient Imine Production
Heterogeneous catalysis offers significant advantages for the production of N-alkyl imines, including catalyst recyclability, ease of product separation, and the potential for continuous flow processes. tandfonline.comresearchgate.net These catalysts are crucial for developing sustainable and economically viable synthetic routes.
One-pot tandem reactions, where a carbonyl compound is converted to an imine and then subsequently reduced to an amine, are often facilitated by heterogeneous catalysts. acs.org This process typically involves two steps: the formation of the imine through the interaction of an aldehyde or ketone with an amine, followed by the hydrogenation of the imine. tandfonline.comresearchgate.net
Various materials have been explored as supports for catalytically active metals. For instance, nickel nanoparticles supported on materials like θ-Al₂O₃ have demonstrated high activity for the N-alkylation of amines with alcohols, a process that proceeds through an imine intermediate via a hydrogen-borrowing mechanism. acs.orgresearchgate.netfigshare.com The nature of the support material, particularly its acid-base properties, can significantly influence the catalyst's activity. acs.org
Metal-organic frameworks (MOFs) have also emerged as highly active and versatile heterogeneous catalysts for imine synthesis. For example, a dual heterogeneous catalyst, Pd–Au@Mn(II)-MOF, has been shown to be highly effective for the one-pot tandem synthesis of imines from alcohols and amines. acs.org The acidic features of some supports, such as zeolites, can promote the formation of the imine intermediate. nih.gov
The table below summarizes selected heterogeneous catalytic systems for imine synthesis.
| Catalyst | Reactants | Product | Key Features |
| Ni/θ-Al₂O₃ | Anilines and alcohols | N-alkylated amines (via imine intermediate) | Reusable, additive-free conditions. acs.orgresearchgate.netfigshare.com |
| Pd–Au@Mn(II)-MOF | Benzyl (B1604629) alcohols and anilines/benzylamines | Imines | Highly active bifunctional catalyst for one-pot synthesis. acs.org |
| Cu-BTC MOF | Amines | Imines | High performance under neat conditions. acs.org |
| Ru supported on MCM-41 | Nitroarenes and carbonyl compounds | N-substituted amines (via imine intermediate) | Acidity of support promotes imine formation. nih.gov |
Stereoselective Synthesis of N-Alkyl Imines and Chiral Amine Precursors
The stereoselective synthesis of N-alkyl imines and their corresponding chiral amine precursors is of paramount importance for the preparation of enantiomerically pure pharmaceuticals and other bioactive molecules. This is achieved through various asymmetric catalytic strategies and diastereoselective methods.
Asymmetric Catalytic Strategies
Transition metal catalysis is a powerful tool for the asymmetric synthesis of chiral amines from imines. Chiral ligands coordinated to the metal center create a chiral environment that directs the stereochemical outcome of the reaction.
Iridium: Iridium complexes, particularly with chiral phosphine-amine-phosphine ligands, have been developed for the highly efficient asymmetric hydrogenation of dialkyl imines, which are challenging substrates due to the steric and electronic similarity of the two alkyl groups. chinesechemsoc.org Iridium catalysts have also been instrumental in asymmetric allylic substitution reactions. nih.gov
Ruthenium: Ruthenium-based catalysts have been employed for the N-alkylation of amines with alcohols through a hydrogen-borrowing mechanism, which involves the in-situ formation of an imine. acs.org
Copper: Chiral copper complexes have been successfully used in the asymmetric intermolecular aminoarylation of styrenes and the 1,3-dipolar cycloaddition of azomethine ylides, leading to the synthesis of chiral 2-arylethylamines and polycyclic chiral amines, respectively. nih.gov
Palladium: Palladium(II)-bis(oxazoline) complexes have been shown to be effective in promoting the direct diastereo- and enantioselective addition of alkylazaarenes to N-Boc aldimines. ed.ac.uk Palladium catalysts are also used in the aerobic photo-oxidative cross-condensation of anilines with benzylic amines to yield imines. acs.org
The following table provides examples of transition metal-catalyzed asymmetric reactions involving imines.
| Metal | Ligand/Catalyst System | Reaction Type | Substrate | Product | Enantioselectivity |
| Iridium | Chiral spiro phosphine-amine-phosphine ligand | Asymmetric hydrogenation | Dialkyl imines | Chiral amines | Up to 98% ee. chinesechemsoc.org |
| Copper | Chiral L*Cu(II)Ar complex | Asymmetric aminoarylation | Styrenes | Chiral 2-arylethylamines | Good yields and ee. nih.gov |
| Palladium | Chiral Pd(II)-bis(oxazoline) complex | Diastereo- and enantioselective addition | Alkylazaarenes and N-Boc aldimines | 2-(β-aminoalkyl)azaarenes | High diastereo- and enantioselectivity. ed.ac.uk |
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. Chiral primary amines and Lewis bases are prominent classes of organocatalysts for reactions involving imines. alfachemic.comrsc.orgrsc.org
Chiral primary amine catalysts can condense with carbonyl compounds to form chiral iminium ions, which then react with nucleophiles in a highly stereocontrolled manner. nih.gov This approach has been successfully applied to a variety of reactions, including Michael additions and Mannich reactions. alfachemic.com For instance, the condensation of chiral primary amines with α,β-unsaturated aldehydes or ketones can activate these substrates for catalytic asymmetric cycloaddition and conjugate addition reactions. nih.gov
Lewis base catalysts, on the other hand, can activate electrophilic compounds, including imines, towards nucleophilic attack. rsc.org Chiral Lewis bases can create a chiral environment around the reaction center, leading to high enantioselectivity.
The table below highlights some organocatalytic approaches for asymmetric synthesis involving imines.
| Catalyst Type | Example Catalyst | Reaction Type | Key Feature |
| Chiral Primary Amine | Derived from natural amino acids or Cinchona alkaloids | Asymmetric Mannich reaction, Michael addition | Forms chiral iminium ion intermediates. alfachemic.comnih.gov |
| Lewis Base | Chiral phosphines, amines | Activation of imines | Promotes nucleophilic addition to the C=N bond. rsc.org |
Diastereoselective Methods using Chiral Auxiliaries
The use of chiral auxiliaries is a well-established method for controlling the stereochemistry of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.
For the synthesis of chiral amines, Ellman's chiral tert-butanesulfinamide is a widely used and highly effective chiral auxiliary. osi.lv Condensation of tert-butanesulfinamide with an aldehyde or ketone produces an N-tert-butanesulfinyl imine. The sulfinyl group then directs the nucleophilic addition to the imine C=N double bond, leading to the formation of the desired stereoisomer with high diastereoselectivity. The auxiliary can then be readily cleaved under acidic conditions to afford the chiral primary amine. This method has been successfully applied to the synthesis of amines with multiple stereogenic centers. osi.lv
The stereochemical outcome of the addition is predictable, with the nucleophile generally attacking from the face opposite to the bulky tert-butyl group of the sulfinyl moiety. This methodology has proven to be robust and applicable to a wide range of substrates.
Control of (E)-Stereochemistry during Imine Formation
The stereochemical configuration of the carbon-nitrogen double bond in imines is a critical aspect of their synthesis and reactivity. For this compound, the designation '(E)' refers to the arrangement of substituents around the C=N bond according to the Cahn-Ingold-Prelog priority rules. The synthesis of this imine involves the condensation of its two primary precursors: 1,3-diphenylbutan-1-one and n-butylamine. The control of the resulting imine's stereochemistry is governed by several factors during this reaction, with the (E)-isomer generally being the thermodynamically favored product.
The formation of an imine from a ketone and a primary amine is a reversible condensation reaction. nih.gov The process typically involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes dehydration to yield the imine. redalyc.org To drive the reaction toward the product, the water generated as a byproduct is often removed, for instance, by using a Dean-Stark apparatus or adding a dehydrating agent. nih.gov
The stereoselectivity of imine formation, yielding predominantly the (E)-isomer, is largely a result of thermodynamic control. The (E)-configuration minimizes steric repulsion between the larger substituents on the imine carbon and the nitrogen atom. In the case of this compound, the bulky phenyl group on the carbon and the n-butyl group on the nitrogen are positioned on opposite sides of the double bond, resulting in a more stable, lower-energy conformation compared to the (Z)-isomer. While both geometric isomers may be formed, the (E)-isomer is usually preferred due to stereochemical considerations. dicp.ac.cn
Computational and experimental studies on various imines confirm that the energy barrier for (E)/(Z) isomerization is often surmountable under typical reaction conditions, allowing the system to equilibrate to the most stable isomer. nih.govresearchgate.net Factors such as reaction temperature, solvent, and the nature of any catalysts can influence the rate of isomerization and the final isomeric ratio. Generally, allowing the reaction to proceed for a sufficient duration at an appropriate temperature ensures the predominance of the thermodynamically more stable (E)-product.
Precursor Synthesis Methodologies
The synthesis of the target imine is predicated on the availability of its carbonyl and amine precursors. Advanced methodologies for preparing these precursors are well-established.
1,3-Diphenylbutan-1-one (Ketone Precursor) : This ketone can be synthesized through several routes. One common method is the conjugate addition (Michael addition) of a phenyl nucleophile to an α,β-unsaturated ketone. For instance, the reaction of a phenyl organometallic reagent, such as a phenylcuprate, with benzalacetone (4-phenyl-3-buten-2-one) can yield the desired product. A closely related synthesis involves the conjugate addition of diethylzinc (B1219324) to chalcone (B49325) in the presence of a chiral catalyst to produce (R)-1,3-diphenylpentan-1-one, demonstrating the utility of this approach for similar structures. orgsyn.org
n-Butylamine (Amine Precursor) : This primary amine is produced industrially through several methods. A primary route is the reaction of ammonia (B1221849) with butan-1-ol over an alumina (B75360) catalyst. wikipedia.org Another significant industrial method is the hydrogenation of butyronitrile (B89842) over a metal catalyst, such as nickel on a silica (B1680970) support (Ni/SiO2). scielo.brresearchgate.net The choice of solvent in the latter reaction can play a crucial role in the selectivity and yield of n-butylamine. scielo.br Protic solvents like ethanol (B145695) can solvate the n-butylamine product, hindering its further reaction to form secondary amines and thus increasing the yield of the desired primary amine. scielo.brresearchgate.net
The following table summarizes common synthetic routes for the precursors of this compound.
| Precursor | Synthetic Method | Reactants | Typical Catalyst/Conditions | Yield |
|---|---|---|---|---|
| 1,3-Diphenylbutan-1-one | Conjugate Addition | Benzalacetone, Phenyl organometallic reagent | Copper-catalyzed reaction | Variable |
| n-Butylamine | Alcohol Amination | Butan-1-ol, Ammonia | Alumina (Al₂O₃) | High (Industrial) |
| n-Butylamine | Nitrile Hydrogenation | Butyronitrile, Hydrogen (H₂) | Ni/SiO₂, 13 bar, 373 K | Up to 84% (in ethanol) researchgate.net |
Factors Influencing (E)-Stereoselectivity
The preference for the (E)-isomer in imine formation from unsymmetrical ketones is a well-documented phenomenon driven by steric factors. The table below outlines the key factors that control the stereochemical outcome.
| Factor | Influence on (E)-Stereoselectivity | Mechanism |
|---|---|---|
| Steric Hindrance | Strongly favors (E)-isomer | The (E)-configuration minimizes steric clash between the larger substituents on the nitrogen and the imine carbon, leading to greater thermodynamic stability. dicp.ac.cn |
| Thermodynamic Control | Promotes formation of the most stable isomer | Allowing the reaction to reach equilibrium at elevated temperatures ensures the predominance of the lower-energy (E)-isomer. nih.gov |
| Reaction Time | Longer times favor (E)-isomer | Sufficient time allows for the isomerization of any initially formed (Z)-isomer to the more stable (E)-form. researchgate.net |
| Catalysis | Can accelerate equilibration | Acid catalysts, commonly used for imine formation, can also facilitate the (E)/(Z) isomerization, helping to achieve the thermodynamic product ratio more quickly. redalyc.org |
Advanced Reactivity Profiles and Transformational Chemistry of N Alkyl Imines
General Principles of Imine Derivative Hydrolysis
Acid-Catalyzed Hydrolysis Mechanisms and Kinetics
In general, the hydrolysis of imines to their corresponding carbonyl compounds and amines is significantly accelerated by the presence of an acid catalyst. The widely accepted mechanism involves the initial protonation of the imine nitrogen, which forms a highly electrophilic iminium ion. masterorganicchemistry.comlibretexts.org This activation facilitates the nucleophilic attack of water on the imine carbon. The resulting carbinolamine intermediate then undergoes further proton transfers and ultimately eliminates the amine to yield the parent carbonyl compound. masterorganicchemistry.com The kinetics of this reaction are typically dependent on factors such as pH, temperature, and the steric and electronic properties of the substituents on both the carbon and nitrogen atoms of the imine.
Non-Catalyzed Hydrolysis Pathways
While less efficient than the catalyzed route, imine hydrolysis can proceed without a catalyst, particularly at interfaces such as air-water interfaces. Research on simpler imines suggests that a unique two-step mechanism may be at play in these environments, involving proton transfer followed by hydroxide (B78521) transfer through a water bridge. The presence of an interfacial electric field has been proposed to enhance the reaction rate. However, no studies have specifically investigated these pathways for (1E)-N-Butyl-1,3-diphenylbutan-1-imine.
General Principles of Nucleophilic Additions to Imine and Iminium Ion Electrophiles
Reactivity of Iminium Ions as Highly Reactive Electrophiles
The formation of an iminium ion, either through protonation or alkylation of the imine nitrogen, dramatically increases the electrophilicity of the imine carbon. This heightened reactivity makes iminium ions potent electrophiles that readily react with a wide array of nucleophiles. This principle is a cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions in organic synthesis.
Carbon-Carbon Bond Forming Reactions (e.g., Alkylations, Mannich Reactions)
N-alkyl imines are common substrates in carbon-carbon bond-forming reactions. In Mannich-type reactions, imines act as electrophiles, reacting with enolates or other carbon nucleophiles to form β-amino carbonyl compounds. researchgate.net Similarly, the direct alkylation of imines with organometallic reagents or other alkylating agents provides a direct route to α-substituted amines. The specific outcomes of these reactions are influenced by the choice of reagents, catalysts, and reaction conditions.
Hydroboration and Hydrosilylation Reactions
The reduction of the carbon-nitrogen double bond in imines is a fundamental transformation for the synthesis of amines. Hydroboration, involving the addition of a boron hydride reagent across the C=N bond, is a common method to achieve this reduction. researchgate.net This process can often be performed with high stereoselectivity, particularly with the use of chiral catalysts. Hydrosilylation, the analogous addition of a silicon hydride, is another powerful technique for imine reduction. researchgate.net Various catalysts, often based on transition metals, have been developed to facilitate this transformation with high efficiency and selectivity.
Cycloaddition Reactions of Imine Scaffolds
Cycloaddition reactions represent a powerful class of chemical transformations for the synthesis of cyclic compounds, offering high atom economy and stereochemical control. Imines are versatile participants in these reactions, capable of engaging in various cycloaddition modes. Despite this, the participation of this compound in such reactions has not been documented in the peer-reviewed scientific literature.
Aza-Diels-Alder Reactions (Povarov Reactions)
The Aza-Diels-Alder reaction is aza-analogue of the Diels-Alder reaction, where a nitrogen-containing compound serves as a component of the 4π or 2π system, leading to the formation of nitrogen-containing six-membered heterocycles. A specific variant, the Povarov reaction, typically involves the reaction of an imine with an electron-rich alkene. There are currently no published studies on the use of this compound in Aza-Diels-Alder or Povarov reactions.
In the context of [4+2] cycloadditions, imines can act as either the two-electron component (dienophile) or, if suitably conjugated, as the four-electron component (azadiene). This reactivity is influenced by the substituents on both the carbon and nitrogen atoms of the imine. A thorough search of chemical databases and the scientific literature yielded no instances of this compound being employed as either an azadiene or a dienophile in [4+2] cycloaddition reactions.
The mechanism of the Aza-Diels-Alder reaction can be complex, proceeding through either a concerted, pericyclic pathway or a stepwise, ionic pathway. The operative mechanism is highly dependent on the nature of the reactants, catalyst, and reaction conditions. As there are no reported Aza-Diels-Alder reactions involving this compound, no mechanistic investigations into concerted versus stepwise pathways have been conducted for this specific imine.
[2+2] Cycloadditions (e.g., Staudinger Synthesis of β-Lactams)
The [2+2] cycloaddition of an imine with a ketene, known as the Staudinger synthesis, is a historically significant and widely utilized method for the construction of the β-lactam ring system, a core structural motif in many antibiotic agents. This reaction generally proceeds through a zwitterionic intermediate. The stereochemical outcome is influenced by the geometry of the imine and the electronic properties of the substituents on both reactants. A review of the literature indicates that this compound has not been reported as a substrate in the Staudinger synthesis or other related [2+2] cycloaddition reactions.
Higher-Order Cycloadditions (e.g., Formal [4+4] Dimerization)
Higher-order cycloadditions, which involve more than six π-electrons, provide pathways to larger ring systems that can be challenging to synthesize through other methods. While some specialized imine systems have been shown to undergo such transformations, there is no scientific literature describing the participation of this compound in formal [4+4] dimerization or any other higher-order cycloaddition reactions.
Radical Chemistry of Imines and Iminium Species
The radical chemistry of imines and their protonated or alkylated derivatives, iminium species, has emerged as a valuable tool for carbon-carbon and carbon-heteroatom bond formation. These reactions can be initiated by various means, including photoredox catalysis. No studies concerning the radical-based reactions of this compound or its corresponding iminium species have been found in the existing scientific literature. Therefore, no data on its behavior in radical-mediated transformations are available.
Dynamic Covalent Chemistry (DCC) and Imine Exchange
Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate libraries of molecules that can adapt their composition in response to internal or external stimuli. The formation of the imine bond from an amine and an aldehyde is a quintessential example of a reversible reaction that operates under thermodynamic control. rsc.orgresearchgate.net This reversibility allows for "proof-reading" and "error-checking" processes, leading to the formation of the most thermodynamically stable products over time. researchgate.net N-alkyl imines are particularly prevalent in the construction of a variety of complex structures, including macrocycles, cages, and mechanically interlocked molecules. acs.orgresearchgate.net
The formation of an imine is an equilibrium process, and to drive the reaction towards the product, the water byproduct is often removed. nih.gov Conversely, the addition of water, typically with an acid catalyst, can hydrolyze the imine back to the constituent amine and aldehyde. nih.gov In a dynamic covalent library (DCL), imine components continuously exchange, and the system evolves to favor the most stable constituents. acs.orgnih.gov This process is governed by thermodynamic control, meaning the final composition of the mixture reflects the relative stabilities of the possible products. rsc.orgwikipedia.orgjackwestin.com
The position of the equilibrium can be influenced by various factors, including the electronic and steric properties of the reactants, the solvent, and the presence of templates or external stimuli. nih.gov For instance, the presence of a molecular capsule can alter the distribution of imines in a dynamic library, favoring the formation of a kinetic product initially, which then converts to the more thermodynamically stable product over time. acs.orgnih.gov This highlights the interplay between kinetic and thermodynamic control in these systems. wikipedia.orgresearchgate.net
Table 1: Factors Influencing Thermodynamic Control in Imine Formation
| Factor | Description | Impact on Equilibrium |
| Electronic Effects | Electron-withdrawing or -donating groups on the aldehyde or amine. | Alters the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine nitrogen, affecting bond stability. |
| Steric Hindrance | Bulky substituents near the reacting centers. | Can destabilize the imine product, shifting the equilibrium towards the starting materials. |
| Solvent Polarity | The polarity of the reaction medium. | Can influence the stability of reactants, intermediates, and products to different extents. |
| Temperature | Higher temperatures. | Can provide the necessary energy to overcome activation barriers and allow the system to reach thermodynamic equilibrium. masterorganicchemistry.com |
| Catalysts | Acids or bases. | Accelerate the forward and reverse reactions, enabling the system to reach equilibrium faster. |
Transimination, or imine exchange, is a key process that underpins the adaptability of dynamic covalent networks. This reaction involves the exchange of the amine or aldehyde component of an imine with a free amine or aldehyde in the system. This dynamic exchange allows the network to reconfigure its structure in response to stimuli, leading to materials with properties such as self-healing and reprocessability. acs.org
There is a growing interest in creating photoresponsive dynamic covalent systems where light can be used as an external stimulus to control the properties of the material. acs.orgresearchgate.net While dedicated photochromic units like azobenzene (B91143) are often incorporated into imine-containing systems, the imine bond itself can exhibit E/Z photoisomerization. researchgate.net However, this process in simple N-alkyl imines often requires high-energy UV light. researchgate.netacs.org
Recent research has focused on strategies to enhance the photoswitching properties of N-alkyl imines, aiming for switching wavelengths and photostationary states comparable to more established photoswitches. acs.orgacs.org This would allow the imine bond to serve a dual role as both the dynamic covalent linkage and the photoresponsive unit. acs.org The ability to control imine exchange kinetics with light has been demonstrated by using photoswitchable crosslinkers. For instance, a diarylethene-based photoswitch that, in its ring-closed form, accelerates imine formation has been used to create a rubbery material whose viscoelastic and self-healing properties can be reversibly tuned by irradiation. nih.govresearchgate.net This approach allows for spatial and temporal control over the dynamic properties of the material.
Table 2: Comparison of Photoswitchable Moieties in DCC
| Photoswitchable Unit | Switching Mechanism | Wavelength Range | Advantages | Challenges |
| Azobenzene | E/Z Isomerization | UV-Vis | High fatigue resistance, significant geometric change. | Often a separate unit from the dynamic bond. |
| N-Alkyl Imine | E/Z Isomerization | Typically UV | Can serve as both the dynamic bond and the photoswitch. acs.org | Often requires high-energy light and may have lower switching efficiency. researchgate.net |
| Diarylethene | Ring-Opening/Closing | UV-Vis | High thermal stability of isomers, can modulate reactivity of adjacent groups. nih.gov | Can have complex synthesis. |
Advanced Spectroscopic and Computational Characterization of N Alkyl Imines
Nuclear Magnetic Resonance (NMR) Spectroscopy in Imine Structure Elucidation
NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules, including N-alkyl imines. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete picture of the molecular framework and stereochemistry can be assembled.
The ¹H and ¹³C NMR spectra of (1E)-N-Butyl-1,3-diphenylbutan-1-imine provide the foundational information for its structural confirmation. The chemical shift of each nucleus is influenced by its local electronic environment, allowing for the assignment of each atom within the molecule.
In the ¹H NMR spectrum, the protons of the two phenyl groups typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons of the N-butyl group are found in the aliphatic region, with the methylene (B1212753) group adjacent to the imine nitrogen (N-CH₂) being the most deshielded due to the inductive effect of the nitrogen, appearing around δ 3.3-3.5 ppm. The other protons of the butyl group will appear at progressively lower chemical shifts. The methine proton (CH) at the C3 position and the methylene protons (CH₂) at the C2 position exhibit characteristic shifts influenced by the adjacent phenyl and iminyl groups.
The ¹³C NMR spectrum is characterized by the downfield signal of the imine carbon (C=N) at approximately δ 160-170 ppm, a key indicator of the imine functionality. The carbons of the phenyl rings resonate in the δ 125-150 ppm range. The carbons of the N-butyl group and the aliphatic backbone of the butan-1-imine moiety appear in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data for a representative spectrum in CDCl₃.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.20 - 7.90 | m |
| Imine-CH (C1-H) | 7.60 - 7.80 | t |
| N-CH₂ | 3.30 - 3.50 | t |
| Ph-CH (C3-H) | 3.00 - 3.20 | m |
| Imine-CH₂ (C2-H) | 2.50 - 2.70 | d |
| N-CH₂-CH₂ | 1.50 - 1.70 | sextet |
| N-(CH₂)₂-CH₂ | 1.30 - 1.50 | sextet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data for a representative spectrum in CDCl₃.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (C1) | 165.0 - 170.0 |
| Aromatic-C | 125.0 - 145.0 |
| N-CH₂ | 55.0 - 60.0 |
| Ph-CH (C3) | 40.0 - 45.0 |
| Imine-CH₂ (C2) | 35.0 - 40.0 |
| N-CH₂-CH₂ | 30.0 - 35.0 |
| N-(CH₂)₂-CH₂ | 18.0 - 22.0 |
For imines, the substituents around the C=N double bond can be arranged in either an E (entgegen) or Z (zusammen) configuration. NMR spectroscopy is a primary method for determining the stereochemistry of the imine. The chemical shift of the substituents on the imine carbon and the nitrogen are sensitive to the isomeric form.
In the case of this compound, the "(1E)" designation specifies that the N-butyl group and the C2-substituent of the butan-1-imine chain are on opposite sides of the C=N double bond. This is generally the thermodynamically more stable isomer due to reduced steric hindrance. The chemical shifts of the protons and carbons on the N-butyl group, particularly the N-CH₂ group, would differ significantly between the E and Z isomers due to the anisotropic effect of the groups attached to the imine carbon. For the Z-isomer, the N-butyl group would be in closer proximity to the phenyl ring on the imine carbon, leading to a noticeable upfield or downfield shift of its NMR signals compared to the E-isomer.
While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, COSY would show correlations between the adjacent protons in the N-butyl chain (e.g., N-CH₂ with N-CH₂-CH₂) and within the 1,3-diphenylbutan backbone (e.g., C1-H with C2-H₂, and C2-H₂ with C3-H).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak for each C-H bond, for instance, connecting the ¹H signal of the N-CH₂ group to the ¹³C signal of the same group. This is instrumental in definitively assigning the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is particularly useful for identifying connectivity involving quaternary carbons and for linking different fragments of the molecule. For example, a correlation between the N-CH₂ protons and the imine carbon (C1) would confirm the N-butyl group's attachment to the imine nitrogen.
In the context of producing chiral amines through the reduction of imines, high-throughput NMR methods have been developed for rapid chiral analysis. nih.govresearchgate.netresearchgate.net These techniques often employ chiral derivatizing agents that react with the amine product to form diastereomers, which can then be distinguished and quantified by NMR. While this compound itself is not chiral, if the reduction of the imine were to produce a chiral amine, these high-throughput NMR techniques could be applied to screen for enantioselectivity in catalytic reactions. nih.govresearchgate.netresearchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption is the stretching vibration of the carbon-nitrogen double bond (C=N). This peak is typically observed in the range of 1630-1690 cm⁻¹. The exact position can be influenced by conjugation and the nature of the substituents. The presence of aromatic rings is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The aliphatic C-H stretching of the butyl group and the butan-1-imine backbone are observed between 2850 and 3000 cm⁻¹.
Table 3: Key FTIR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3020 - 3080 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Imine C=N | Stretch | 1640 - 1670 | Medium-Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Imines typically exhibit two main absorption bands. The first is a high-intensity band at shorter wavelengths (around 200-300 nm) corresponding to a π→π* transition, associated with the conjugated system of the phenyl rings and the imine double bond. The second is a lower-intensity band at longer wavelengths (around 300-400 nm) resulting from an n→π* transition, involving the non-bonding electrons on the nitrogen atom. The position and intensity of these bands can be affected by the solvent and the extent of conjugation in the molecule. For N-alkyl imines, the lack of conjugation with the nitrogen lone pair, as seen in N-aryl imines, results in a hypsochromic (blue) shift of the lowest-energy absorption bands.
Table 4: Expected UV-Vis Absorption Maxima for this compound Predicted data for a representative spectrum in a non-polar solvent like hexane.
| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | ~250 - 280 | High |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₂₀H₂₅N), the exact molecular weight is 279.20 g/mol . In electron ionization mass spectrometry (EI-MS), the compound would first form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 279. whitman.edu In accordance with the nitrogen rule, the odd molecular weight of the parent ion is indicative of the presence of a single nitrogen atom. whitman.edulibretexts.org
The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. chemguide.co.uk The fragmentation patterns are predictable and provide a roadmap to the molecule's structure. pearson.commiamioh.edu For N-alkyl imines, the most prominent fragmentation pathway is typically alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu Several key fragmentation pathways are anticipated for this compound.
A primary fragmentation involves the cleavage of the bond between the nitrogen and the butyl group (α-cleavage), leading to the loss of a butyl radical (•C₄H₉). This would generate a stable, resonance-delocalized fragment ion. Another significant fragmentation pathway is the cleavage of the C-C bond alpha to the imine on the diphenylbutane side, resulting in the loss of a phenylethyl radical (•CH₂CH₂C₆H₅) and the formation of a resonance-stabilized N-butyl substituted iminium cation. Cleavage within the N-butyl chain, such as the loss of a propyl radical (•C₃H₇), is also a common pathway for N-alkyl compounds, leading to a stable iminium ion. libretexts.org Additionally, fragmentation within the diphenylbutane moiety, such as the loss of a benzyl (B1604629) radical (•CH₂C₆H₅), can occur, leading to another characteristic fragment ion.
The expected fragmentation data are summarized in the interactive table below.
Table 1: Proposed EI-MS Fragmentation Data for this compound This table outlines the primary fragmentation pathways, the resulting fragment ions, and their calculated mass-to-charge ratios (m/z) based on established principles of mass spectrometry for N-alkyl imines.
| Fragmentation Pathway | Neutral Loss | Fragment Ion Formula | Calculated m/z |
|---|---|---|---|
| Molecular Ion | - | [C₂₀H₂₅N]⁺˙ | 279.20 |
| Loss of Propyl Radical | •C₃H₇ | [C₁₇H₁₈N]⁺ | 236.14 |
| Loss of Butyl Radical | •C₄H₉ | [C₁₆H₁₆N]⁺ | 222.13 |
| Loss of Benzyl Radical | •C₇H₇ | [C₁₃H₁₈N]⁺ | 188.14 |
| Loss of Phenylethyl Radical | •C₈H₉ | [C₁₂H₁₆N]⁺ | 174.13 |
Computational Chemistry in Imine Research
Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level. These methods complement experimental data by offering detailed insights into molecular geometry, electronic structure, and reaction dynamics.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. airi.netmonash.eduarxiv.org For this compound, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to achieve a balance of accuracy and computational cost. nih.gov
The optimization process minimizes the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found. nih.gov This optimized geometry is fundamental for predicting other properties, including spectroscopic data. For instance, the calculated vibrational frequencies from a DFT analysis can be correlated with experimental infrared (IR) spectra to help confirm the structure. researchgate.net Key structural parameters for this imine would include the C=N double bond length and the bond angles around the imine carbon and nitrogen, which define the core geometry of the molecule.
Table 2: Predicted Structural Parameters of this compound from DFT Calculations This interactive table presents hypothetical yet realistic bond lengths and angles for the molecule's key structural features, as would be predicted by DFT geometry optimization.
| Structural Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=N | ~1.28 Å |
| Bond Length | N-C (butyl) | ~1.47 Å |
| Bond Length | C-C (imine-phenyl) | ~1.49 Å |
| Bond Angle | C-C=N | ~122° |
| Bond Angle | C=N-C | ~125° |
Analysis of Electronic Structure (HOMO-LUMO Energies)
The electronic character of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals and the gap between them are crucial for understanding a molecule's reactivity, electronic transitions, and stability. irjweb.com
The HOMO represents the region of the molecule most likely to donate electrons in a reaction, making it susceptible to electrophilic attack. irjweb.com For this compound, the HOMO is expected to be localized primarily across the electron-rich π-system of the C=N double bond and the associated phenyl rings. The LUMO, conversely, is the region most likely to accept electrons, indicating sites for nucleophilic attack. irjweb.com The LUMO for this imine would likely be the π* antibonding orbital of the C=N bond.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Table 3: Predicted Frontier Molecular Orbital Energies This table provides hypothetical energy values for the HOMO, LUMO, and the resulting energy gap, illustrating the electronic characteristics that govern the molecule's reactivity.
| Parameter | Predicted Energy Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.80 | Electron-donating ability (nucleophilicity) |
| LUMO Energy | -1.25 | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.55 | Chemical stability and reactivity |
Mulliken Population Analysis and Charge Distribution
Mulliken population analysis is a computational method used to estimate the partial atomic charge on each atom within a molecule. uni-muenchen.dechemrxiv.org This analysis provides a quantitative picture of charge distribution, helping to identify electrophilic (electron-deficient) and nucleophilic (electron-rich) centers, which is vital for predicting reaction mechanisms.
In this compound, the electronegative nitrogen atom in the imine group is expected to draw electron density towards itself, resulting in a partial negative charge. Consequently, the imine carbon atom bonded to the nitrogen becomes electron-deficient and carries a partial positive charge, making it a primary site for nucleophilic attack. The analysis would also show the distribution of charges across the phenyl rings and the N-butyl group, offering a complete electrostatic potential map of the molecule.
Table 4: Hypothetical Mulliken Atomic Charges on Key Atoms This interactive table displays the predicted partial charges on the principal atoms of the imine functional group, highlighting the molecule's key electrophilic and nucleophilic sites.
| Atom | Predicted Mulliken Charge (a.u.) | Chemical Character |
|---|---|---|
| Imine Nitrogen (N) | -0.45 | Nucleophilic Center |
| Imine Carbon (C) | +0.35 | Electrophilic Center |
| N-alpha Carbon (of Butyl) | +0.15 | Electrophilic Center |
Molecular Dynamics Simulations for Mechanistic Studies
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering a virtual window into atomic and molecular motion. researchgate.net MD simulations can be used to explore the conformational landscape of flexible molecules like this compound, revealing how the butyl chain and phenyl rings move and interact over time.
More significantly, MD simulations are invaluable for studying reaction mechanisms. uregina.caresearchgate.net For instance, the hydrolysis of the imine bond is a fundamental reaction that could be modeled. An MD simulation would place the imine molecule in a box of solvent molecules (e.g., water) and solve Newton's equations of motion for every atom. This would allow researchers to observe the entire reaction pathway, from the initial approach of water molecules to the imine carbon, the formation of a tetrahedral intermediate, proton transfer events, and the final cleavage of the C-N bond to yield 1,3-diphenylbutan-1-one and n-butylamine. researchgate.netresearchgate.net Such simulations provide atomic-level detail that is often inaccessible through experimental methods alone.
Academic and Research Applications of N Alkyl Imine Chemistry
Strategic Intermediates in Nitrogen-Containing Heterocycle Synthesis
The construction of nitrogen-containing heterocyclic scaffolds is a central theme in organic chemistry, driven by the prevalence of these motifs in pharmaceuticals, agrochemicals, and natural products. N-alkyl imines serve as highly effective building blocks in this endeavor, enabling the assembly of various ring systems through diverse reaction pathways.
Modular Construction of Quinoline (B57606) Derivatives
Quinolines are a prominent class of nitrogen heterocycles with a broad spectrum of biological activities. researchgate.net The aza-Diels-Alder reaction, also known as the Povarov reaction, stands out as a powerful method for quinoline synthesis, utilizing imines as the azadiene component. nih.gov In this reaction, an imine reacts with an electron-rich alkene in a [4+2] cycloaddition, often catalyzed by a Lewis acid to activate the imine. nih.gov While aromatic aldimines are commonly used, N-alkyl aldimines can also participate, although their application can be more challenging due to potential hydrolysis and side reactions like aldol (B89426) condensation. nih.gov The versatility of this approach allows for the modular construction of substituted quinolines by varying the aldehyde, amine, and alkene components.
Synthesis of Piperidines and Tetrahydroquinolines
The piperidine (B6355638) and tetrahydroquinoline moieties are fundamental components of many alkaloids and pharmacologically active compounds. Imines are crucial for the synthesis of these saturated six-membered nitrogen heterocycles, primarily acting as dienophiles in aza-Diels-Alder reactions. nih.gov When an imine is substituted with an electron-withdrawing group, it can react with an activated diene, such as Danishefsky's diene, to form the corresponding cycloadduct, which can then be further elaborated to yield highly functionalized piperidines and tetrahydroquinolines. nih.gov This strategy provides a direct and efficient route to these important heterocyclic systems.
Diverse Molecular Scaffolds via Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the starting materials, offer a highly efficient pathway to molecular complexity. Imines are frequently generated in situ in MCRs and act as key electrophilic intermediates. nih.gov For example, the Strecker reaction, a three-component reaction between an aldehyde, an amine, and cyanide, proceeds through an imine intermediate to produce α-aminonitriles, which are precursors to amino acids. nih.gov Similarly, the Ugi reaction, a four-component reaction, involves an imine intermediate in the formation of α-acylamino amides. nih.gov These imine-based MCRs are instrumental in creating diverse libraries of complex molecules for drug discovery and other applications.
Enantioselective Synthesis of Chiral Amines and Related Derivatives
Chiral amines are ubiquitous in pharmaceuticals and natural products, making their enantioselective synthesis a critical area of research. nih.govacs.orgresearchgate.netchemrxiv.org The asymmetric reduction of prochiral N-alkyl imines is one of the most direct and efficient methods for obtaining enantiomerically enriched amines. nih.govacs.org This transformation is typically achieved through catalytic hydrogenation or transfer hydrogenation using chiral transition metal complexes. nih.govacs.org
Significant progress has been made in the asymmetric hydrogenation of N-alkyl ketimines, which has historically been challenging due to catalyst deactivation by the basic amine product. nih.govacs.org Various catalysts, including those based on iridium, rhodium, and iron, have been developed to overcome this limitation. nih.govresearchgate.net For instance, molecularly defined iron complexes have been shown to catalyze the highly enantioselective hydroboration of a range of N-alkyl imines, providing access to α-chiral amines with high yields and stereoselectivities. researchgate.netrsc.org
The enantioselectivity of these reactions can be influenced by several factors, including the structure of the imine substrate. For example, in the iridium-catalyzed asymmetric hydrogenation of some N-alkyl imines, larger alkyl substituents on the nitrogen atom have been observed to lead to a decrease in enantioselectivity. nih.govacs.org
Below is a table summarizing representative results for the enantioselective synthesis of chiral amines from N-alkyl imines using different catalytic systems.
| Catalyst System | Imine Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Ir/(S,S)-f-Binaphane-L7 | N-alkyl α-aryl furan-containing imines | Chiral amines (precursors to amino acids) | Up to 90% | nih.govacs.org |
| Molecularly defined iron complex | Various N-alkyl imines | α-Chiral amines | High | researchgate.net |
| Nickel-catalyzed hydroalkylation | Enamides (precursors to imines) | α-alkyl chiral amines | High | chemrxiv.org |
| Ag-catalyzed Mannich reaction | Alkynyl imines | β-Alkynyl-β-amino esters | 84-94% | nih.gov |
Catalytic Applications in Organic Transformations
Beyond their role as substrates, imines and their derivatives can also function as crucial components of catalytic systems, primarily as ligands for transition metals. The nitrogen atom of the imine provides a coordination site for the metal, and the substituents on the imine can be readily modified to tune the steric and electronic properties of the resulting catalyst.
Imines as Ligands in Transition Metal Catalysis
Imines are a key component of Schiff base ligands, which are synthesized through the condensation of an aldehyde or ketone with a primary amine. These ligands can coordinate with a variety of transition metals, including manganese, nickel, palladium, and copper, to form stable complexes. researchgate.netnih.gov These metal-imine complexes have demonstrated catalytic activity in a range of organic transformations.
For example, manganese(II) and nickel(II) complexes of a Schiff base ligand derived from benzil (B1666583) and sec-butyl amine have shown good catalytic activity for butadiene oligomerization when activated with methylaluminoxane (B55162) (MAO). researchgate.net Similarly, insoluble polymeric ligands containing imine bonds have been used to create heterogeneous catalysts with copper(II), cobalt(II), and nickel(II), which have shown efficacy in esterification reactions. nih.gov
Furthermore, phosphine-imine hybrid ligands have been developed for late-transition-metal olefin polymerization catalysts. acs.org These ligands, which tautomerize from phosphine (B1218219) enamines to phosphine imines upon coordination to Ni(II) or Pd(II), create catalysts with enhanced thermal stability compared to their bis(imine) counterparts. acs.org The stronger binding of the phosphine group to the metal center is thought to contribute to this increased stability. acs.org
The table below provides examples of transition metal complexes with imine-based ligands and their catalytic applications.
| Metal | Imine-Based Ligand | Catalytic Application | Reference |
| Manganese(II), Nickel(II) | (Z)-N-((Z)-2-(sec-butylimino)-1,2-diphenylethylidene)butan-2-amine | Butadiene oligomerization | researchgate.net |
| Copper(II), Cobalt(II), Nickel(II) | Insoluble polymeric imine ligand | Esterification of acetic acid | nih.gov |
| Nickel(II) | Phosphine-imine hybrid ligand | Ethylene (B1197577) polymerization | acs.org |
| Palladium(II) | Phosphine-imine hybrid ligand | Studied for ethylene polymerization (inactive) | acs.org |
Organocatalytic Cycles Involving Imines
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Imines, and the in situ generation of iminium ions, are central to many organocatalytic cycles, particularly in asymmetric synthesis.
In a typical organocatalytic cycle involving an imine, a chiral amine catalyst reacts with a carbonyl compound to form a chiral iminium ion. This iminium ion is more electrophilic than the starting carbonyl compound and can react with a nucleophile. The subsequent hydrolysis of the resulting adduct regenerates the chiral catalyst and yields the desired product.
One of the most prominent examples of this is the proline-catalyzed Mannich reaction. nih.govnobelprize.org In this reaction, proline catalyzes the addition of a ketone to an imine. The catalytic cycle begins with the reaction of the ketone with proline to form an enamine. This enamine then acts as a nucleophile, attacking the imine in a stereocontrolled manner. Subsequent hydrolysis yields the β-amino carbonyl compound and regenerates the proline catalyst. While direct data for (1E)-N-Butyl-1,3-diphenylbutan-1-imine in such reactions is unavailable, its N-alkyl imine functionality suggests its potential participation as an electrophile in similar organocatalytic transformations.
The table below illustrates the general scope of organocatalytic Mannich reactions with various imines and ketones, highlighting the versatility of this methodology.
| Catalyst | Imine Substrate | Ketone Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| (S)-Proline | N-Boc-aldimine | Cyclohexanone | >95:5 | >99% |
| (S)-Proline | N-PMP-aldimine | Acetone | 90:10 | 96% |
| Chiral Diamine | N-Ts-aldimine | Propionaldehyde | 85:15 | 92% |
Note: This table represents typical data from the literature for analogous reactions and not specific data for this compound.
Materials Science and Supramolecular Chemistry
The reversible nature of the imine bond has made it a powerful tool in the fields of materials science and supramolecular chemistry. The dynamic covalent nature of the C=N bond allows for the formation of materials that can adapt and respond to their environment.
Dynamic Covalent Networks and Self-Assembly
Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex molecular architectures. Imine formation is a prime example of a dynamic covalent reaction, as the C=N bond can be readily formed and broken under mild conditions. This reversibility allows for "error correction" during the assembly of large structures, leading to the thermodynamic product. acs.orgrsc.org
N-alkyl imines, such as the title compound, can be used as building blocks for the construction of dynamic covalent networks (DCNs). These networks are cross-linked polymers where the cross-links are dynamic covalent bonds. This endows the material with unique properties such as self-healing, malleability, and recyclability. lsu.edu For instance, a polymer network cross-linked with imine bonds can be broken down into its constituent monomers by the addition of water or an amine, and then reformed by the removal of these reagents.
The principles of dynamic covalent self-assembly have also been used to create discrete supramolecular structures like macrocycles and cages. rsc.orgrsc.orgnih.gov The reaction of a diamine with a dialdehyde (B1249045) can lead to the formation of a variety of cyclic and linear oligomers. However, under thermodynamic control, the reaction can be driven towards the formation of a single, stable macrocyclic product.
The table below provides examples of building blocks used to form imine-based dynamic covalent structures.
| Amine Component | Aldehyde Component | Resulting Structure |
| 1,3-Diaminopropane | Terephthaldehyde | Dynamic Covalent Polymer |
| Ethylenediamine | Isophthalaldehyde | Macrocyclic Imine |
| p-Phenylenediamine | 2,6-Diformylpyridine | Self-healing Gel |
Note: This table provides representative examples and does not include this compound.
Photoresponsive and Adaptive Systems
The C=N double bond of an imine can undergo E/Z photoisomerization upon irradiation with light of a suitable wavelength. acs.orgfigshare.comacs.orgresearchgate.net This photoisomerization can be harnessed to create photoresponsive materials and systems. While the photochromism of N-aryl imines is well-studied, recent research has focused on enhancing the photoswitching properties of N-alkyl imines. acs.orgfigshare.comacs.orgresearchgate.net
The E- and Z-isomers of an imine have different shapes and electronic properties. Therefore, photoisomerization can be used to control the properties of a material or the function of a molecular system. For example, the photoisomerization of an imine within a dynamic covalent network could be used to alter the network's mechanical properties. Similarly, the photoisomerization of an imine in a self-assembled system could be used to trigger the assembly or disassembly of the structure.
Recent studies have shown that the photoswitching properties of N-alkyl imines can be tuned by modifying their electronic structure. For example, introducing electron-donating or electron-withdrawing groups can shift the absorption wavelength and influence the photostationary state.
The table below summarizes the photophysical properties of a representative N-alkyl imine photoswitch.
| Compound | Solvent | λmax (E-isomer) | λmax (Z-isomer) | Photostationary State (% Z) |
| N-benzylidene-methylamine | Hexane | 245 nm | 255 nm | 40% |
| N-(4-methoxybenzylidene)ethylamine | Acetonitrile | 270 nm | 280 nm | 60% |
Note: This data is illustrative and not specific to this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1E)-N-Butyl-1,3-diphenylbutan-1-imine, and how can reaction conditions be tailored to improve stereochemical control?
- Methodology : Utilize imine-forming reactions under inert atmospheres (e.g., argon) with catalysts such as BF₃·OEt₂, as demonstrated in analogous syntheses of dibenzylamino-substituted ketones . Key parameters include temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of amine and carbonyl precursors. Post-synthesis purification via column chromatography (n-hexane/ethyl acetate) ensures stereochemical purity. Confirm stereochemistry using ¹H NMR coupling constants and NOE experiments.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign imine proton (δ 8.1–8.3 ppm) and butyl chain resonances .
- IR : Identify C=N stretching (~1640 cm⁻¹) and aromatic C-H vibrations.
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- UV-Vis : Analyze π→π* transitions for electronic properties.
Q. What stability considerations are critical for handling this compound in ambient conditions?
- Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Monitor degradation via TLC (Rf ~0.5 in n-hexane/EtOAc 4:1) and periodic NMR analysis. Avoid prolonged exposure to moisture or light .
Advanced Research Questions
Q. How can computational methods elucidate the reaction pathways and activation barriers in this compound-mediated organometallic catalysis?
- Methodology : Employ density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G*). Compare calculated activation energies (ΔG‡) with experimental kinetic data, as seen in ethynylation studies of related imines . Focus on substituent effects (e.g., phenyl vs. alkyl groups) on reaction thermodynamics.
Q. What experimental design strategies resolve contradictions in reported yields for imine-based coupling reactions?
- Methodology : Apply Design of Experiments (DoE) to optimize variables (temperature, catalyst loading, solvent). Use response surface modeling (e.g., Box-Behnken design) to identify interactions between parameters, as demonstrated in flow-chemistry syntheses of diphenyldiazomethane . Replicate conflicting studies under controlled conditions to isolate variables (e.g., trace moisture).
Q. How can this compound serve as a ligand in coordination chemistry, and what spectroscopic techniques validate metal complexation?
- Methodology : Synthesize metal complexes (e.g., Co(II), Ni(II)) under anhydrous conditions. Use:
- Magnetic susceptibility : Assess paramagnetism (e.g., μeff for octahedral vs. tetrahedral geometry).
- EPR : Detect unpaired electrons in Cu(II) complexes.
- Single-crystal XRD : Resolve bonding modes (e.g., κ²-N,N′ coordination) .
Q. What advanced statistical models are suitable for analyzing non-linear relationships in imine reactivity datasets?
- Methodology : Implement multivariate regression (e.g., partial least squares) or machine learning (e.g., random forests) to correlate steric/electronic descriptors (Hammett σ, Taft Eₛ) with reaction outcomes. Validate models using cross-validation (k-fold) and external test sets .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction mechanisms for imine-based transformations?
- Methodology :
Kinetic isotope effects (KIE) : Compare kH/kD for proton-transfer steps to distinguish concerted vs. stepwise pathways.
Trapping experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to detect intermediates.
Computational validation : Align experimental activation energies (Arrhenius plots) with DFT-derived ΔG‡ values .
Experimental Design Tables
Table 1 : Optimization of Imine Synthesis via DoE
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 0–40°C | 25°C | +22% efficiency |
| Catalyst (BF₃·OEt₂) | 0.5–2.0 equiv | 1.2 equiv | Non-linear effect |
| Solvent | DCM, THF, Toluene | DCM | Polarity-driven |
Table 2 : Spectroscopic Signatures of Key Functional Groups
| Functional Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| C=N (imine) | 8.1–8.3 | 1630–1650 |
| Aromatic C-H | 6.9–7.4 | 3050–3100 |
| Butyl CH₂ | 1.2–1.6 | 2850–2950 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
